molecular formula C11H14N2O2 B2883024 Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate CAS No. 2411288-03-2

Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2883024
CAS No.: 2411288-03-2
M. Wt: 206.245
InChI Key: DWTKQINOSRVUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound with significant importance in medicinal chemistry. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,8-naphthyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the naphthyridine ring .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Another naphthyridine derivative with similar biological activities.

    2-Methyl-1,8-naphthyridine: A closely related compound with slight structural differences.

    5,6,7,8-Tetrahydro-1,5-naphthyridine-3-carboxylate: A similar compound with variations in the ring structure.

Uniqueness

Methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the ester functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-7-9(11(14)15-2)6-8-4-3-5-12-10(8)13-7/h6H,3-5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTKQINOSRVUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCCNC2=N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.